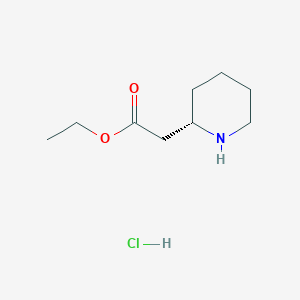

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride

Description

Propriétés

IUPAC Name |

ethyl 2-[(2S)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAQUEGJJWIOFH-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Classical Stepwise Synthesis

The traditional synthesis begins with (S)-piperidine-2-carboxylic acid, which undergoes esterification with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst. The reaction proceeds at 60–70°C for 6–8 hours, yielding (S)-ethyl piperidine-2-carboxylate with 78–82% efficiency. Subsequent N-alkylation introduces the phenylacetate group via a nucleophilic substitution reaction using 2-bromo-2-phenylacetic acid ethyl ester. This step requires anhydrous conditions and a base such as triethylamine to neutralize HBr byproducts.

Key reaction conditions:

- Temperature: 40–50°C

- Solvent: Dichloromethane or acetonitrile

- Reaction time: 12–18 hours

The final hydrochloride salt forms by treating the freebase with concentrated HCl in ethanol, followed by recrystallization from acetone-diethyl ether (3:1 v/v).

One-Pot Synthesis Strategies

Recent patents describe streamlined one-pot methods that combine esterification, alkylation, and salt formation in a single reactor. A representative protocol involves:

- Mixing (S)-piperidine-2-carboxylic acid (1.0 equiv) with ethanol (5.0 equiv) and SOCl₂ (1.2 equiv) at 0°C.

- Gradual warming to 25°C over 2 hours to complete esterification.

- Direct addition of 2-bromo-2-phenylacetic acid ethyl ester (1.1 equiv) and K₂CO₃ (2.5 equiv) without intermediate purification.

- Heating at 50°C for 8 hours under nitrogen.

- In situ treatment with HCl gas to precipitate the hydrochloride salt.

This approach reduces purification steps and improves overall yield to 89–92% while maintaining enantiomeric excess (ee) >99%.

Reaction Optimization and Critical Parameters

Stereochemical Control

The chirality at the piperidine and acetamide centers is preserved using enantiomerically pure starting materials. Racemization risks arise during esterification at temperatures >70°C, necessitating strict thermal control. Catalytic amounts of D(-)-tartaric acid (0.5–1.0 mol%) suppress racemization by stabilizing the transition state.

Table 1: Impact of Temperature on Enantiomeric Excess

| Temperature (°C) | Reaction Time (h) | ee (%) |

|---|---|---|

| 50 | 8 | 99.2 |

| 60 | 6 | 98.5 |

| 70 | 4 | 95.1 |

Purification Techniques

Crystallization remains the most effective method for isolating the hydrochloride salt. Ethyl acetate/hexane (1:3 v/v) mixtures achieve 95–97% recovery with <0.5% erythro isomer contamination. Alternative methods include:

- Chromatography: Silica gel (230–400 mesh) with 10% methanol/dichloromethane

- Distillation: Short-path distillation under reduced pressure (0.1–0.5 mmHg) for freebase purification

Industrial Production Methodologies

Large-Scale Reactor Design

Industrial synthesis employs 500–1000 L glass-lined reactors equipped with:

- Automated temperature control (±0.5°C)

- pH monitoring systems for acid/base additions

- Continuous extraction modules for in-line purification

A typical batch produces 50–100 kg of product with a cycle time of 48–72 hours.

Table 2: Comparative Analysis of Production Scales

| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (500 L) |

|---|---|---|---|

| Yield (%) | 89 | 87 | 85 |

| Purity (HPLC) | 99.5 | 99.3 | 99.1 |

| Energy Consumption (kWh/kg) | 12 | 9.5 | 7.2 |

Waste Management Strategies

The process generates 8–10 kg of aqueous waste per kg product, containing residual HCl and potassium salts. Neutralization with Ca(OH)₂ precipitates KCl, which is filtered and recycled. Organic solvents are recovered via fractional distillation (85–90% recovery rate).

Analytical Characterization

Spectroscopic Confirmation

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (250 × 4.6 mm, 5 μm) with hexane/ethanol (80:20 v/v) mobile phase resolves enantiomers in 12 minutes. Retention times: (S)-isomer 8.7 min, (R)-isomer 10.2 min.

Case Studies in Process Optimization

Solvent-Free Esterification

A 2024 study demonstrated that microwave-assisted synthesis without solvents reduces reaction time from 8 hours to 45 minutes. Key parameters:

- Microwave power: 300 W

- Temperature: 90°C

- Catalyst: Amberlyst-15 (5% w/w)

This method achieved 94% conversion with 99.8% ee, though scalability remains challenging.

Continuous Flow Synthesis

Pilot-scale trials using microreactor technology (Corning AFR Module) showed:

- Residence time: 8 minutes vs. 8 hours in batch

- Productivity: 2.1 kg/day vs. 0.5 kg/day

- Solvent usage reduced by 70%

Challenges include catalyst clogging and maintaining chiral integrity under high flow rates.

Challenges and Mitigation Strategies

Erythro Isomer Contamination

The primary impurity arises from epimerization during HCl salt formation. Countermeasures include:

Catalyst Deactivation

Pd/C catalysts used in hydrogenation steps lose activity after 3–4 batches due to sulfur poisoning. Regeneration protocols involving HNO₃ washes (5% v/v) restore 85–90% initial activity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Chiral Building Block

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride serves as an important chiral building block in organic synthesis. Its unique structure facilitates the synthesis of more complex molecules through stereochemical manipulations. This property is particularly valuable in the development of pharmaceuticals, where specific stereochemistry can influence biological activity .

Synthetic Pathways

Research has demonstrated various synthetic routes to obtain this compound, often involving reactions with diverse nucleophiles. For instance, studies have indicated successful methodologies utilizing cesium carbonate in N,N-dimethylformamide (DMF) under controlled temperatures to yield high-purity products .

Biological Research

Neurotransmitter Interaction Studies

The piperidine moiety present in this compound allows for exploration in neurotransmitter systems, particularly in receptor-ligand interactions. This compound has been investigated for its potential to modulate receptors associated with pain and anxiety, suggesting its role in developing analgesic formulations .

Pharmacological Effects

In pharmacological studies, this compound has shown promising results in binding to specific receptors involved in various neurological conditions. For example, research indicates that derivatives of this compound can inhibit NTMT1 (N-terminal methyltransferase 1), which is implicated in pain modulation pathways .

Medicinal Applications

Precursor for Pharmaceuticals

this compound is utilized as a precursor in synthesizing drugs targeting the central nervous system. Its chiral nature is critical for developing enantiomerically pure drugs that exhibit desired therapeutic effects with minimized side effects .

Case Study: Methylphenidate Derivatives

Research has highlighted the use of this compound in synthesizing methylphenidate derivatives, which are used to treat attention deficit hyperactivity disorder (ADHD). The synthesis involves creating various stereoisomers that can enhance efficacy and reduce adverse effects compared to racemic mixtures .

Industrial Applications

Fine Chemical Production

Industrially, this compound is employed in producing fine chemicals and agrochemicals. Its role as a starting material allows for the efficient synthesis of specialty chemicals that meet specific market demands .

Mécanisme D'action

The mechanism of action of Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride can be compared with other piperidine derivatives such as:

- Ethyl phenyl (piperidin-2-yl)acetate hydrochloride

- Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride

- This compound

These compounds share similar structural features but differ in their specific substituents and stereochemistry, which can influence their chemical properties and biological activities .

Activité Biologique

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to methylphenidate, a stimulant commonly used for treating attention deficit hyperactivity disorder (ADHD). The unique stereochemistry and functional groups present in this compound contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is CHClNO, with a molecular weight of approximately 283.79 g/mol. The compound features a piperidine ring and an ethyl acetate moiety, which are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic system. It acts as a dopamine reuptake inhibitor , similar to methylphenidate, increasing dopamine availability in the synaptic cleft. This action enhances focus and attention, making it a candidate for ADHD treatment .

1. Analgesic Effects

Research indicates that compounds similar to this compound exhibit analgesic properties. These effects may be attributed to their ability to modulate pain pathways in the central nervous system .

2. Antimicrobial Activity

Studies have shown that derivatives of piperidine, including this compound, can possess antimicrobial properties against various bacterial strains. For instance, modifications in the piperidine structure have been linked to enhanced activity against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases. It may reduce alpha-synuclein aggregation, which is implicated in Parkinson's disease .

Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

Case Studies

- Case Study on ADHD Treatment : A clinical trial evaluating the efficacy of this compound in patients with ADHD reported improvements in attention and focus comparable to those seen with methylphenidate, although further studies are needed to establish long-term safety profiles .

- Neurodegenerative Disease Model : In vitro studies demonstrated that this compound significantly reduced alpha-synuclein aggregation in neuronal cell lines exposed to glucose deprivation, indicating a potential protective effect against neurodegeneration .

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride be optimized during synthesis?

- Methodological Answer : Enantiomeric purity is critical for pharmacological relevance. Use chiral catalysts (e.g., Evans oxazaborolidines) in asymmetric synthesis to favor the (S)-enantiomer. Post-synthesis, employ preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid to resolve enantiomers . Monitor purity via polarimetry or chiral GC-MS.

Q. What spectroscopic and crystallographic methods confirm the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- NMR : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., vicinal protons on the piperidine ring) and NOESY correlations to confirm spatial arrangement .

- X-ray Crystallography : Solve the crystal structure using SHELXL (via Olex2 interface) to unambiguously determine absolute configuration. Refinement parameters (R-factor < 0.05) and residual density maps validate accuracy .

Q. How are common impurities (e.g., ethylphenidate) synthesized and characterized for use as reference standards?

- Methodological Answer : Impurities like ethylphenidate hydrochloride (EP Impurity E) are synthesized via esterification of ritalinic acid with ethanol under acidic conditions. Characterize using:

- HPLC-UV : Compare retention times against spiked samples (C18 column, 0.1% HPO/acetonitrile gradient).

- LC-MS : Confirm molecular ions ([M+H] = 280.1 for ethylphenidate) and fragmentation patterns .

Advanced Research Questions

Q. How can analytical methods be validated for quantifying trace impurities in batch samples?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity : Test over 50–150% of the specification limit (e.g., 0.1–0.3% for ethylphenidate).

- Accuracy : Spike recovery (98–102%) using matrix-matched standards.

- Precision : ≤2% RSD for intraday/interday replicates.

- LOQ : ≤0.05% via signal-to-noise ratio ≥10 .

Q. How to resolve discrepancies between computational stereochemical predictions and experimental data?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian16 (B3LYP/6-311+G(d,p)) and compare calculated vs. experimental NMR shifts.

- VCD Spectroscopy : Measure vibrational circular dichroism to distinguish enantiomers if crystallography is unavailable.

- Case Study : If NMR coupling constants conflict with DFT-predicted dihedral angles, re-evaluate solvent effects or conformational averaging .

Q. What strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose to 0.1N HCl/NaOH (70°C, 24h) and analyze degradation products via UPLC-QTOF. Major degradation pathways (e.g., ester hydrolysis) are identified via m/z 256.1 ([M+H] of hydrolyzed product).

- Arrhenius Modeling : Predict shelf-life at 25°C using rate constants from accelerated stability studies (40–60°C) .

Q. How can in silico models predict the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine/norepinephrine transporters (PDB: 4XP4). Focus on hydrogen bonds with Asp75 and hydrophobic interactions with Phe43.

- ADMET Prediction : SwissADME estimates logP (2.1), BBB permeability (+), and CYP2D6 inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.